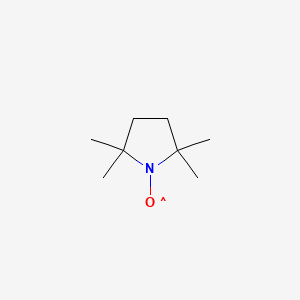

Proxyl nitroxide

Description

Properties

CAS No. |

3229-53-6 |

|---|---|

Molecular Formula |

C8H16NO |

Molecular Weight |

142.22 g/mol |

InChI |

InChI=1S/C8H16NO/c1-7(2)5-6-8(3,4)9(7)10/h5-6H2,1-4H3 |

InChI Key |

RPDUDBYMNGAHEM-UHFFFAOYSA-N |

SMILES |

CC1(CCC(N1[O])(C)C)C |

Canonical SMILES |

CC1(CCC(N1[O])(C)C)C |

Other CAS No. |

3229-53-6 |

Synonyms |

2,2,5,5-tetramethylpyrrolidine-N-oxyl nitroxide proxyl nitroxide |

Origin of Product |

United States |

Synthetic Methodologies for Proxyl Nitroxide and Its Derivatives

Strategies for Pyrrolidine (B122466) Nitroxide Core Synthesis

The construction of the fundamental pyrrolidine nitroxide ring is the initial and critical step in the synthesis of any proxyl derivative. The most established methods typically involve the oxidation of precursor secondary amines or hydroxylamines. mdpi.comnih.gov Another powerful strategy involves the cycloaddition of nitrones.

A common pathway starts from readily available ketones and α-amino acids. For instance, a three-component domino process can be employed, which involves assembling the pyrrolidine ring from an α-amino acid, a ketone, and an activated alkene. nih.gov This is followed by oxidation to a nitrone and subsequent addition of a Grignard reagent to complete the core structure. nih.gov The final step to generate the stable radical is the oxidation of the N-hydroxy group, for which common oxidizing agents include hydrogen peroxide with a catalyst like sodium tungstate, or peracids such as m-chloroperbenzoic acid (m-CPBA). nih.govnih.gov

Another significant approach is the partial Favorskii rearrangement. This method has been successfully used in the synthesis of sterically shielded proxyl nitroxides, such as 3-carboxy-2,2,5,5-tetraethylpyrrolidine-1-oxyl. nih.govnih.gov The process can start from a brominated piperidine-based nitroxide which, under basic conditions, undergoes ring contraction to yield the desired five-membered pyrrolidine core. nih.gov This method is particularly valuable for creating derivatives with enhanced stability in reducing biological environments. nih.govnih.gov

| Precursor Type | Key Transformation | Typical Reagents | Reference |

| Secondary Amine/Hydroxylamine (B1172632) | Oxidation | H₂O₂, Na₂WO₄, m-CPBA | nih.govnih.gov |

| α-Amino Acid, Ketone, Alkene | Domino Cycloaddition | Grignard Reagents | nih.gov |

| Brominated Piperidinone Nitroxide | Favorskii Rearrangement | Potassium Hydroxide (B78521) | nih.gov |

Functionalization Approaches for Proxyl Nitroxide Derivatives

Once the proxyl nitroxide core is synthesized, it can be functionalized to serve specific purposes. These modifications are designed to enable covalent attachment to other molecules, integration into larger structures like polymers, or to fine-tune the radical's spectroscopic characteristics.

For applications in site-directed spin labeling (SDSL), the proxyl nitroxide must possess a reactive functional group that can form a stable covalent bond with a target biomolecule, most commonly a protein. rsc.org The synthesis of these functionalized labels involves modifying a precursor, such as 3-carboxy-PROXYL, which serves as a versatile starting point.

The most common reactive groups are designed to target cysteine residues due to the high nucleophilicity and relative rarity of the thiol side chain. rsc.org Maleimide (B117702) and iodoacetamide (B48618) functionalities are frequently installed for this purpose. For example, 3-maleimido-PROXYL is synthesized by activating the carboxylic acid of 3-carboxy-PROXYL, often with N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to form an active ester, which is then reacted with a suitable amino-functionalized maleimide. rsc.orgresearchgate.net

| Functional Group | Target Residue | Bond Type | Common Precursor |

| Maleimide | Cysteine | Thioether | 3-carboxy-PROXYL |

| Iodoacetamide | Cysteine | Thioether | 3-amino-PROXYL |

| Methanethiosulfonate | Cysteine | Disulfide | 3-(bromomethyl)-PROXYL |

| N-hydroxysuccinimide ester | Lysine | Amide | 3-carboxy-PROXYL |

Proxyl nitroxides have been successfully incorporated into polymeric structures, which is of significant interest for materials science and in the field of controlled radical polymerization. monash.eduripublication.com This integration can be achieved in two primary ways: polymerization of a proxyl-containing monomer or grafting the nitroxide onto a pre-existing polymer.

The synthesis of a proxyl-functionalized monomer, such as 2,2,5,5-tetramethylpyrrolin-N-oxyl methacrylate (B99206) (PROXYL-methacrylate), allows for its subsequent polymerization using standard techniques to yield a radical polymer. researchgate.net These polymers are being explored for applications like organic radical batteries. researchgate.net

Furthermore, proxyl nitroxides are central to Nitroxide Mediated Polymerization (NMP), a type of living radical polymerization. monash.edunsc.ru In NMP, the proxyl radical reversibly caps (B75204) the growing polymer chain, allowing for control over molecular weight and dispersity. monash.edu This technique enables the synthesis of well-defined block copolymers and other complex polymer architectures. ripublication.com

Standard proxyl nitroxides produce a characteristic 3-line EPR spectrum due to the hyperfine interaction between the unpaired electron and the 14N nucleus. frontiersin.org To extract more detailed information or to create probes for specific applications, the proxyl core can be derivatized to alter its spectroscopic properties.

A notable example is the synthesis of a β-phosphorylated proxyl nitroxide, often referred to as "PP". rsc.orgfrontiersin.org In this derivative, a phosphorus atom is located near the nitroxide group. The additional magnetic coupling between the electron spin and the 31P nuclear spin (I=1/2) splits each of the original three lines into a doublet, resulting in a well-resolved 6-line spectrum. rsc.orgfrontiersin.org This spectral complexity can provide more detailed information about the local environment and dynamics. The synthesis involves creating a maleimido-functionalized proxyl derivative that incorporates a diethoxyphosphoryl group. frontiersin.org Such probes have been developed to monitor enzymatic activity, where hydrolysis of the phosphate (B84403) group leads to a significant change in the phosphorus hyperfine coupling constant, allowing the reaction to be followed by EPR. u-bordeaux.frnih.gov

| Derivative | Key Structural Feature | Resulting EPR Spectrum | Application |

| Standard PROXYL | Pyrrolidine-1-oxyl | 3-line spectrum | General SDSL |

| Phosphorylated PROXYL (PP) | β-Phosphorus atom | 6-line spectrum | Enhanced dynamic reporting, enzymatic assays |

Advanced Synthetic Techniques and Yield Optimization in Proxyl Nitroxide Research

Domino reactions, as mentioned earlier, represent an efficient strategy by combining multiple bond-forming events in a single pot, thereby streamlining the synthesis of the pyrrolidine core. nih.gov Research into sterically shielded nitroxides, which show greater resistance to reduction in biological systems, has led to optimized procedures for their preparation. For example, a convenient procedure for synthesizing 3-carboxy-2,2,5,5-tetraethylpyrrolidine-1-oxyl from inexpensive commercial reagents has been reported with yields exceeding previous methods. nih.gov

Furthermore, generality-oriented optimization campaigns, sometimes employing high-throughput screening, are used to refine reaction conditions and catalyst structures to maximize yield and, for chiral nitroxides, enantioselectivity. nih.govchemrxiv.org These systematic approaches accelerate the discovery of optimal synthetic pathways for producing highly effective and specialized proxyl nitroxide derivatives.

| Technique | Advantage | Example Application | Reference |

| Domino Reactions | Step economy, efficiency | Rapid assembly of pyrrolidine core | nih.gov |

| Optimized Multi-step Synthesis | Higher overall yield, scalability | Preparation of reduction-resistant spin labels | nih.gov |

| High-Throughput Screening | Rapid optimization of conditions | Development of enantioselective catalysts | nih.govchemrxiv.org |

Electron Paramagnetic Resonance Epr Spectroscopy Applications of Proxyl Nitroxides

Proxyl Nitroxides as Site-Directed Spin Labels (SDSL)

In SDSL, a proxyl nitroxide is attached to a specific residue within a protein, often introduced via site-directed mutagenesis to create a reactive site (e.g., a cysteine residue) researchgate.netunizar.eswikipedia.orgnih.govmdpi.comnih.govresearchgate.net. The EPR signal from the spin-labeled site provides insights into the local environment and dynamics.

Probing Macromolecular Structure and Conformation

The EPR spectral parameters of a proxyl nitroxide spin label are highly sensitive to its local environment, including its polarity, proticity, and the steric constraints imposed by the surrounding macromolecule rsc.orgrsc.orgmdpi.comacs.orgresearchgate.netnih.govrsc.org. Specifically:

Hyperfine Splitting (aN): The hyperfine coupling constant between the unpaired electron and the 14N nucleus (aN) is significantly influenced by the polarity and hydrogen-bonding capacity of the solvent or microenvironment. In more polar or protic environments, aN generally increases, reflecting enhanced spin density on the nitrogen atom acs.orgresearchgate.net.

g-Values: The electronic g-factor, particularly the gxx component, also shows sensitivity to the local environment, typically decreasing with increasing polarity or proticity mdpi.comacs.orgresearchgate.netnih.gov.

By analyzing these spectral features, researchers can infer aspects of macromolecular structure, such as the tertiary and secondary structure of proteins, the relative orientation of different domains, and changes occurring during processes like protein folding rsc.orgresearchgate.netwikipedia.orgnih.govnih.gov.

Investigating Molecular Dynamics and Flexibility

Rotational Correlation Time (τc): The EPR spectral line shape can be analyzed to determine the rotational correlation time (τc) of the spin label, which quantifies the rate of its rotational motion. At X-band frequencies (around 9-10 GHz), EPR can probe motions on timescales ranging from approximately 0.1 to 20 nanoseconds mdpi.com.

Motional Regimes: Different τc values correspond to distinct spectral appearances:

Fast Motion (τc < 0.1 ns): Spectra are characterized by narrow, averaged lines, with a relatively high ratio of the central to low-field line amplitude (h(0)/h(+1) ≈ 1.5-2.0) mdpi.comfrontiersin.org.

Intermediate Motion (0.1 ns < τc < 2 ns): The spectral lines broaden, particularly the high-field line, as the anisotropy of the spectral parameters becomes partially averaged mdpi.comfrontiersin.org.

Slow Motion (τc > 2 ns): Spectra exhibit significant broadening, and the anisotropic features of the g and hyperfine tensors begin to resolve, especially at higher frequencies or in frozen samples unizar.esmdpi.comfrontiersin.org.

By quantifying τc and analyzing spectral line shapes, researchers can gain insights into side-chain flexibility, internal protein motions, and the dynamics of the local protein environment rsc.orgmdpi.comnih.gov.

Analysis of Inter-Spin Distances using Pulsed EPR (DEER/PELDOR)

When two proxyl nitroxide spin labels are attached to a macromolecule, pulsed EPR techniques such as Double Electron-Electron Resonance (DEER) or Pulsed Electron-Electron Double Resonance (PELDOR) can be employed to measure the distance between them rsc.orgresearchgate.netnih.govmdpi.comrsc.orgnih.govnih.govacs.org. These methods exploit the dipolar interaction between the unpaired electrons of the two labels. The magnitude of this interaction is inversely proportional to the cube of the distance separating the spins.

Distance Range: Nitroxide spin labels typically allow for distance measurements in the range of 0.5 to over 10 nanometers rsc.org.

Spin Labeling in Complex Chemical and Biological Systems

Proxyl nitroxides are versatile labels applicable to challenging biological systems.

Membrane Proteins: These labels are extensively used to study membrane proteins embedded within lipid bilayers. By attaching proxyl nitroxides to specific sites on the protein, researchers can investigate its structure, orientation, dynamics, and interactions with the lipid environment. EPR spectral analysis can also reveal polarity gradients across the membrane nih.govacs.orgnih.gov.

In-Cell Environments: Performing EPR spectroscopy directly within living cells (in-cell EPR) allows for the study of biomolecules in their native, physiological context rsc.orgrsc.orghi.is. A significant challenge in this area is the inherent reducing environment within cells, which can rapidly convert nitroxide radicals into EPR-silent hydroxylamines rsc.orgrsc.orghi.is. Proxyl nitroxides, particularly those with steric shielding (e.g., from gem-diethyl groups), generally exhibit greater stability in reducing conditions compared to TEMPO derivatives unizar.esrsc.orghi.is. Strategies to enhance stability and signal longevity within cells are crucial for successful in-cell EPR studies rsc.orghi.isnih.gov.

Proxyl Nitroxides as Spin Probes for Microenvironmental Characterization

Beyond site-directed labeling, proxyl nitroxides can also serve as general spin probes to characterize the microenvironment of various chemical and biological systems.

Assessment of Local Polarity and Viscosity

The EPR spectral parameters of proxyl nitroxides are sensitive reporters of local polarity, proticity, and viscosity.

Local Polarity and Proticity: The polarity and hydrogen-bonding character of the surrounding medium directly influence the electronic distribution within the nitroxide radical. This sensitivity is primarily reflected in changes to the hyperfine coupling constant (aN) and the g-values, especially gxx. As the polarity or proticity of the environment increases, aN typically increases, while gxx decreases mdpi.comacs.orgresearchgate.netnih.gov. These predictable shifts allow proxyl nitroxides to be used as probes to map polarity gradients within complex systems, such as biological membranes acs.orgnih.gov.

Local Viscosity: The rotational motion of a proxyl nitroxide probe is directly hindered by the viscosity of its surrounding medium. This relationship is quantifiable through the analysis of EPR spectral line shapes, which are sensitive to the rotational correlation time (τc) mdpi.comnih.gov. Higher viscosity leads to slower tumbling of the probe, resulting in broader spectral lines. This makes proxyl nitroxides valuable tools for microviscosity measurements in diverse environments, including biological fluids nih.gov.

Data Tables

Table 1: Sensitivity of EPR Spectral Parameters to Microenvironmental Properties

| EPR Parameter | Sensitivity to Polarity/Proticity | Sensitivity to Viscosity | Typical Change with Increased Polarity/Proticity | Typical Change with Increased Viscosity |

| Hyperfine Coupling (aN) | High | Indirect (via motion) | Increases | Minor indirect effect |

| g-values (e.g., gxx) | High | Indirect (via motion) | Decreases | Minor indirect effect |

| Line Shape / τc | Indirect (via motion) | High | N/A | Broadens spectral lines / Increases τc |

Table 2: EPR Spectral Features and Motional Regimes of Nitroxides (X-band)

| Rotational Correlation Time (τc) | Spectral Appearance | Line Shape Characteristics (e.g., h(0)/h(+1)) |

| < 0.1 ns (Fast Motion) | Narrow, symmetrical lines | High ratio (~1.5-2.0) |

| 0.1 - 2 ns (Intermediate Motion) | Broadening, especially high-field line | Intermediate ratio |

| 2 - 20 ns (Slow Motion) | Significantly broadened lines, anisotropy resolves | Low ratio |

Table 3: Proxyl Nitroxides in Pulsed EPR (DEER/PELDOR) for Distance Measurements

| Technique | Spin Labels (Examples) | Typical Distance Range | Information Gained |

| DEER/PELDOR | Proxyl derivatives (e.g., maleimido-PROXYL), MTSL | 0.5 - 10 nm | Inter-spin distances, protein structural mapping, conformational dynamics |

Compound Names

Proxyl nitroxide: A general class of nitroxide radicals based on a five-membered pyrrolidine (B122466) ring.

3-carboxy-PROXYL (CP): A proxyl derivative with a carboxyl group, often used for its polarity-sensitive properties or as a component in dual probes.

Maleimido-PROXYL (or 3-maleimido-PROXYL): A proxyl derivative functionalized with a maleimide (B117702) group, commonly used for covalent attachment to cysteine residues in proteins.

Iodoacetamido-PROXYL: Another proxyl derivative featuring an iodoacetamide (B48618) group for specific labeling of cysteine residues.

MTSL (Methanethiosulfonate spin label): While often based on a pyrroline (B1223166) ring, it is a widely used nitroxide spin label with similar applications to proxyl derivatives, particularly for labeling cysteine residues.

Mechanistic Investigations of Proxyl Nitroxide Reactivity and Redox Chemistry

Catalytic Mechanisms Involving Proxyl Nitroxides

Redox Mediation in Chemical Transformations

The redox activity of proxyl nitroxides is central to their utility in mediating chemical transformations. These compounds exist in a redox equilibrium between the nitroxide radical form (>NO•), the oxidized oxoammonium cation (>N⁺=O), and the reduced hydroxylamine (B1172632) form (>NH-OH). mdpi.comnih.gov The interconversion between the nitroxide and oxoammonium states forms a key redox couple that can support catalytic processes through reversible one-electron redox reactions. nih.govrsc.org

Proxyl nitroxides, particularly derivatives like 3-carboxyproxyl, have demonstrated potential as redox mediators in electrochemical processes, such as water oxidation. The oxoammonium cation (OAC) of 3-carboxyproxyl can be electrochemically generated and subsequently reduced back to the nitroxide radical, concurrently producing molecular oxygen. This cycle, characterized by a relatively low oxidation potential for the nitroxide/oxoammonium couple (0.8–1.0 V vs. NHE), offers a novel approach to water oxidation. rsc.orgrsc.org

Furthermore, proxyl nitroxides, like other nitroxides, are efficient scavengers of peroxyl radicals. They primarily react by reducing alkyl peroxyl radicals, leading to the formation of their corresponding oxoammonium cations. The efficiency of this scavenging is influenced by the oxidation potential of the nitroxide; compounds with lower oxidation potentials are more effective. For instance, kinetic studies have quantified the reaction rates of 3-carbamoylproxyl (a proxyl derivative) with various peroxyl radicals.

Table 1: Kinetic Parameters of 3-Carbamoylproxyl (3-CP) Reactions with Peroxyl Radicals

| Nitroxide Derivative | Peroxyl Radical | Rate Constant (M⁻¹s⁻¹) | Reference |

| 3-Carbamoylproxyl (3-CP) | CH₂(OH)OO• | 8.1 × 10⁵ – 9.0 × 10⁶ | acs.org |

| 3-Carbamoylproxyl (3-CP) | CH₃OO• | 8.1 × 10⁵ – 9.0 × 10⁶ | acs.org |

| 3-Carbamoylproxyl (3-CP) | t-BuOO• | 8.1 × 10⁵ – 9.0 × 10⁶ | acs.org |

These reactions highlight the role of proxyl nitroxides in redox mediation, where they can facilitate electron transfer and neutralize reactive oxygen species. acs.org

Mimetic Activities (e.g., Superoxide (B77818) Dismutase Mimicry Mechanisms)

Proxyl nitroxides exhibit significant superoxide dismutase (SOD) mimic activity, playing a crucial role in detoxifying the superoxide radical anion (O₂⁻•). Native SOD enzymes catalyze the dismutation of O₂⁻• into molecular oxygen (O₂) and hydrogen peroxide (H₂O₂). Nitroxides can replicate this function through catalytic pathways involving their redox states. mdpi.commdpi.comresearchgate.netnih.gov

The mechanism of SOD mimicry by nitroxides often involves the oxoammonium cation as a key intermediate. This species can react with O₂⁻•, facilitating its dismutation. Studies indicate that the catalytic rate constants for this process increase with hydrogen ion concentration ([H⁺]), suggesting that the hydroperoxyl radical (.OOH) is involved in oxidizing the nitroxide. researchgate.net While direct kinetic analysis can be employed to study these reactions, careful experimental design is necessary to distinguish true catalytic SOD mimic activity from simple stoichiometric scavenging of O₂⁻•. researchgate.net

Beyond SOD mimicry, proxyl nitroxides can also influence other enzymatic activities. They have been observed to stimulate the catalase-like activity of hemoproteins, contributing to the detoxification of hydrogen peroxide. mdpi.comresearchgate.net This dual action—mimicking SOD and enhancing catalase activity—underscores their broad antioxidant capabilities. Unlike some metal-based SOD mimics, nitroxides offer a non-metallic alternative, potentially avoiding issues related to metal ion dissociation and toxicity. nih.gov

Kinetic and Thermodynamic Studies of Proxyl Nitroxide Reactions

Kinetic and thermodynamic studies provide critical insights into the reactivity and stability of proxyl nitroxides. Their inherent stability is attributed to a combination of kinetic, thermodynamic, and electronic factors. uit.no The study of their redox properties, particularly their oxidation and reduction potentials, is fundamental to understanding their catalytic mechanisms.

Cyclic voltammetry (CV) is a primary technique used to determine the electrochemical behavior of nitroxides. These studies reveal that the oxidation of nitroxides to oxoammonium cations is generally reversible, occurring within a potential range of approximately 0.85 to 1.0 V versus the Normal Hydrogen Electrode (NHE). rsc.orgresearchgate.net For example, 3-carboxyproxyl exhibits an oxidation potential in this range, and while the process is reversible, a small fraction of the generated oxoammonium cation may undergo a subsequent chemical reaction with a rate constant (kf) on the order of 10³ s⁻¹. rsc.orgresearchgate.net In contrast, the reduction of nitroxides to hydroxylamines often proceeds via irreversible waves, with the process being pH-dependent due to coupled proton transfer. researchgate.netnih.gov

Table 2: Redox Potentials and Reversibility of Nitroxide Oxidation

| Nitroxide Derivative | Process | Potential (V vs. NHE) | Reversibility Notes | Reference |

| 3-Carboxyproxyl (3-CP) | Oxidation to OAC | 0.8–1.0 | Reversible; kf ~10³ s⁻¹ for post-charge transfer reaction | rsc.orgrsc.orgresearchgate.net |

| TEMPO (Piperidinyl) | Oxidation to Oxoammonium | 0.85–1.0 | Reversible; kf ~10³ s⁻¹ for post-charge transfer reaction | researchgate.net |

The kinetic parameters of nitroxide reactions are also extensively studied. As noted in Section 4.3.1, their reactions with peroxyl radicals have been quantified, with rate constants for 3-carbamoylproxyl varying depending on the specific peroxyl radical. acs.org These kinetic data are crucial for modeling their behavior in complex chemical and biological systems. The thermodynamic stability and kinetic reactivity are significantly influenced by the nitroxide's molecular structure, including substituents on the ring and at the quaternary α-positions. uit.no

Table 3: Catalytic Activity in Superoxide Dismutation

| Nitroxide Type | Reaction | Kinetic Observation | Reference |

| Various Nitroxides | O₂⁻• Dismutation | Catalytic rate constants increase with [H⁺] | researchgate.net |

These studies collectively highlight the intricate redox chemistry and kinetic behavior of proxyl nitroxides, underpinning their diverse applications.

Proxyl Nitroxides in Polymer Chemistry and Materials Science Research

Nitroxide-Mediated Radical Polymerization (NMP) using Proxyl Derivatives

Nitroxide-Mediated Radical Polymerization (NMP) is a prominent technique within the field of controlled/living radical polymerization (CLRP). It relies on the reversible termination of propagating polymer chains by stable nitroxide radicals, establishing a dynamic equilibrium between active (propagating) and dormant (alkoxyamine) species. This equilibrium allows for precise control over polymer molecular weight, low polydispersity, and the synthesis of complex polymer architectures. Proxyl derivatives, a specific subclass of nitroxides, are employed as mediators in this process.

Controlled Polymerization Strategies

Proxyl nitroxides function as mediating agents in NMP by reversibly capping the growing polymer radical chain. This reversible capping, typically forming an alkoxyamine, effectively deactivates the propagating radical, preventing irreversible termination reactions such as radical-radical coupling or disproportionation. The equilibrium between the active propagating radical and the dormant alkoxyamine species dictates the rate of polymerization and the control achieved over the molecular weight and molecular weight distribution (polydispersity index, PDI). While TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) is a widely studied nitroxide mediator, proxyl derivatives offer alternative structural motifs that can influence polymerization kinetics and control. For instance, certain proxyl nitroxides, such as Blatter's radical derivatives, have been investigated for styrene (B11656) polymerization. Studies have indicated that some proxyl nitroxides can facilitate rapid polymerization, reaching high monomer conversion within hours. However, the degree of control can vary, with some systems exhibiting good control over molecular weight up to a certain limit, characterized by low polydispersity indices.

| Monomer | Nitroxide Derivative | Polymerization Conditions (Example) | Molecular Weight (Mn) ( kg/mol ) | Polydispersity Index (PDI) | Notes |

| Styrene | Blatter's radical | 125°C | Up to 14 | ~1.2 | Good control observed for this molecular weight range. researchgate.net |

| Styrene | Proxyl nitroxide | Not specified | Not specified | ~1.2 | Observed for molecular weights up to 14 kg/mol . researchgate.net |

| Styrene | TEMPO | Not specified | Not specified | Not specified | Used for comparison; some proxyls showed faster polymerization. researchgate.net |

Synthesis of Advanced Macromolecular Architectures

The controlled nature of NMP, mediated by nitroxides including proxyl derivatives, is fundamental to the synthesis of advanced macromolecular architectures. These include block copolymers, star polymers, and gradient copolymers, which are challenging to synthesize via conventional free radical polymerization. By employing initiators or alkoxyamines derived from proxyl nitroxides, researchers can control the chain growth and subsequently initiate the polymerization of different monomers sequentially to form block copolymers. Similarly, multi-arm initiators functionalized with proxyl nitroxides can lead to the formation of star polymers. The ability to precisely control chain length and termination allows for the precise assembly of these complex structures, which are crucial for developing materials with tailored properties for applications such as drug delivery, nanotechnology, and advanced coatings.

Hybrid Polymerization Techniques

Nitroxide-Mediated Radical Polymerization, utilizing mediators like proxyl nitroxides, can also be integrated into hybrid polymerization strategies. This involves combining NMP with other polymerization techniques, such as atom transfer radical polymerization (ATRP) or reversible addition-fragmentation chain transfer (RAFT) polymerization, or incorporating NMP into multi-step processes. Such hybrid approaches aim to leverage the advantages of different polymerization mechanisms to overcome limitations or achieve specific material properties. For example, NMP can be used in conjunction with other methods to synthesize polymers with complex architectures or to introduce specific functionalities that might be difficult to achieve with a single technique. The development of novel alkoxyamine initiators derived from proxyl nitroxides also contributes to the expansion of NMP's applicability within hybrid systems.

Integration of Proxyl Nitroxides into Functional Materials

The inherent redox activity and paramagnetic nature of the nitroxide radical moiety, particularly within proxyl nitroxides, makes them attractive building blocks for the development of functional materials. These materials can exhibit unique electronic, magnetic, or catalytic properties, opening avenues for applications in diverse technological fields.

Development of Redox-Active Polymers

Proxyl nitroxides are integral to the design of redox-active polymers. The nitroxide radical (R₂NO•) can undergo reversible one-electron oxidation to form an oxoammonium cation (R₂NO⁺) or reduction to a hydroxylamine (B1172632) anion (R₂NO⁻). This reversible redox behavior allows polymers functionalized with proxyl nitroxide units to store and release charge. Monomers containing the proxyl nitroxide structure, such as 4-acrylamido-2,2,6,6-tetramethylpiperidine-1-oxyl, serve as precursors for creating polymers with electroactive side chains. These polymers can be designed as non-conjugated redox-active materials, where the redox centers are well-defined and accessible. The stability of the nitroxide radical contributes to the longevity and cyclability of the redox processes in these polymeric materials.

Applications in Electrochemical Systems (e.g., Organic Batteries, Supercapacitors)

The redox activity of polymers incorporating proxyl nitroxides makes them highly suitable for energy storage applications, including organic batteries and supercapacitors. In organic batteries, these polymers can function as active electrode materials, storing energy through reversible redox reactions of the nitroxide groups. Their potential advantages include tunability of electrochemical properties, flexibility, and potentially lower cost compared to traditional inorganic materials. For supercapacitors, the rapid charge-discharge capabilities associated with the reversible redox transitions of nitroxides can contribute to high power densities. The development of electroactive coatings based on these redox-active polymers is an active area of research, aiming to create efficient and stable electrochemical devices. While specific performance metrics such as energy density, power density, and cycling stability are subject to ongoing research and material design, the fundamental redox properties of proxyl nitroxides position them as promising candidates for next-generation electrochemical energy storage systems.

Compound List:

Proxyl nitroxide

TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl)

Blatter's radical

2,2',5-trimethyl-5'-phenylpyrrolidinyl-1-oxyl

4-acrylamido-2,2,6,6-tetramethylpiperidine-1-oxyl

Theoretical and Computational Chemistry Studies of Proxyl Nitroxides

Quantum Chemical Calculations of Electronic Structure and Spin Density

Quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in describing the electronic structure and spin density distribution of nitroxide radicals. These calculations provide insights into the unpaired electron's localization and its influence on molecular properties.

DFT calculations have been extensively employed to determine the ground-state electronic structure, optimized geometries, and spin density distributions of proxyl nitroxides. These studies often utilize functionals like B3LYP or PBE to accurately model the delocalization of the unpaired electron, which is primarily localized on the N-O moiety mdpi.comresearchgate.netarxiv.orgarxiv.orgcore.ac.uk. The spin density distribution, particularly on the nitrogen and oxygen atoms of the nitroxide group, directly correlates with experimentally observed hyperfine coupling constants (hcc) in Electron Paramagnetic Resonance (EPR) spectroscopy mdpi.com. For instance, calculations on proxyl nitroxides reveal a significant spin density on the nitrogen and oxygen atoms, with smaller contributions delocalized to neighboring atoms, influencing their magnetic and spectroscopic characteristics researchgate.netarxiv.orgarxiv.org. The choice of functional and basis set can subtly alter these distributions, with hybrid functionals often providing a good balance between accuracy and computational cost for these systems mdpi.comcore.ac.uk.

Table 1: Representative Spin Density Distribution in Proxyl Nitroxide (DFT Calculations)

| Atom | Spin Density (e⁻) | Method/Functional | Reference |

| N | ~0.3 - 0.4 | DFT (e.g., B3LYP) | researchgate.netarxiv.orgarxiv.org |

| O | ~0.3 - 0.4 | DFT (e.g., B3LYP) | researchgate.netarxiv.orgarxiv.org |

| C (α to N) | ~0.05 - 0.1 | DFT (e.g., B3LYP) | researchgate.netarxiv.orgarxiv.org |

Note: Specific values can vary significantly based on the exact proxyl derivative, computational method, and basis set used.

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for calculating electronic excitation energies, including core excitations, which are relevant for techniques like X-ray photoelectron spectroscopy (XPS) and near-edge X-ray absorption fine structure (NEXAFS) spectroscopy. Studies on nitroxide radicals, including TEMPO and its analogues (which share structural similarities with proxyl nitroxides), have utilized TD-DFT to assign core-excitation spectra rsc.orgrsc.org. These calculations provide detailed spectral assignments for transitions originating from core electron shells (e.g., C 1s, N 1s, O 1s) to valence or Rydberg orbitals. The accuracy of TD-DFT in reproducing experimental core-excitation spectra, often within a few tenths of an eV, validates its use for understanding the electronic structure of these radicals rsc.org.

Table 2: Representative Core Excitation Energies for Nitroxide Radicals (TD-DFT)

| Core Level | Excitation Energy (eV) | Assignment | Reference |

| C 1s | ~286.9 | C(CH₃) 1s → π(NO) | rsc.orgrsc.org |

| N 1s | ~400.8 | N 1s → π(NO) | rsc.orgrsc.org |

| O 1s | ~531.7 | O 1s → π*(NO) | rsc.orgrsc.org |

Note: Values are representative for TEMPO and related nitroxides and illustrate the application of TD-DFT for core excitations.

Molecular Dynamics Simulations of Proxyl Nitroxide Interactions

Molecular Dynamics (MD) simulations are crucial for understanding the dynamic behavior of proxyl nitroxides, especially their interactions with their environment and other molecules, and how these interactions affect their spectroscopic properties and conformation.

The spectroscopic parameters of proxyl nitroxides, particularly EPR hyperfine coupling constants, are highly sensitive to the surrounding environment, such as solvent polarity and hydrogen bonding. MD simulations, often coupled with quantum mechanics/molecular mechanics (QM/MM) approaches, can accurately capture these environmental effects acs.orgresearchgate.net. Studies have shown that solvent interactions can lead to shifts in the nitrogen hyperfine coupling constants (¹⁴N hcc) compared to gas-phase calculations acs.orgpsu.edu. For instance, simulations of proxyl nitroxides in aqueous solution indicate that the solvent shift in ¹⁴N hcc is relatively constant across different nitroxide structures, averaging around 0.3 G difference from experimental values acs.orgresearchgate.net. These simulations help in interpreting experimental EPR spectra by accounting for solvation effects on the electronic spin density distribution acs.orgpsu.eduresearchgate.net.

Table 3: Influence of Environment on ¹⁴N Hyperfine Coupling Constants (hcc)

| Nitroxide | Environment | Calculated ¹⁴N hcc (G) | Experimental ¹⁴N hcc (G) | Difference (G) | Reference |

| PROXYL | Gas Phase | ~16.5 | ~16.8 | ~0.3 | acs.orgresearchgate.net |

| PROXYL | Aqueous Solution | ~16.2 | ~16.8 | ~0.6 | acs.orgresearchgate.net |

Note: Values are approximate and illustrative; actual values depend on specific simulation parameters and experimental conditions.

MD simulations are also employed to study the binding of proxyl nitroxides to biomolecules or other ligands, and to understand any resulting conformational changes. By tracking the positions and orientations of the nitroxide over time, researchers can elucidate binding modes and dynamic interactions researchgate.netpnas.org. For example, simulations of proxyl nitroxides attached to protein structures have revealed probability density distributions of distances between the nitroxide moiety and protein residues, indicating specific interaction sites and the flexibility of the tag researchgate.net. These simulations can highlight how ligand binding can induce subtle conformational adjustments in the protein or the spin label itself, influencing their respective properties pnas.orgplos.org. The flexibility of the nitroxide ring and its substituents can lead to multiple stable conformations, which can be sampled and analyzed using MD researchgate.netljmu.ac.uk.

Table 4: Representative Ligand-Proxyl Interactions from MD Simulations

| System/Protein | Ligand/Proxyl Derivative | Interaction Site | Distance (Å) | Observation | Reference |

| Protein X | PROXYL tag | Residue K100 | ~2.65 | Probability density distribution studied | researchgate.net |

| Protein X | PROXYL tag | Residue K116 | ~3.32 | Probability density distribution studied | researchgate.net |

| Protein Y | Spin Label (MTSL) | Backbone | Varies | Torsional profiles analyzed | ljmu.ac.uk |

Note: Specific distances and conformational parameters are highly system-dependent.

Prediction of Reactivity and Redox Potentials

Computational methods, particularly DFT, are adept at predicting the reactivity and redox potentials of proxyl nitroxides. These calculations are vital for applications involving redox processes, such as in organic radical batteries or as redox probes uclouvain.beicp.ac.ruresearchgate.netnih.gov. By calculating the energy difference between the neutral radical and its oxidized or reduced forms (e.g., oxoammonium cation or hydroxylamine (B1172632) anion), one-electron oxidation and reduction potentials can be accurately estimated uclouvain.beresearchgate.net. These theoretical predictions often show good agreement with experimental electrochemical data, allowing for the rational design of nitroxides with tailored redox properties uclouvain.beresearchgate.net. Electron-donating substituents on the nitroxide ring generally lead to more negative oxidation potentials, stabilizing the oxoammonium cation, while electron-withdrawing groups have the opposite effect nih.gov.

Table 5: Calculated Redox Potentials for Nitroxides

| Nitroxide Derivative | Redox Process | Calculated Potential (V vs. SHE) | Method | Reference |

| PROXYL | Oxidation | ~+0.6 to +0.7 | DFT | researchgate.netnih.gov |

| PROXYL | Reduction | ~-0.1 to 0.0 | DFT | researchgate.netnih.gov |

| TEMPO | Oxidation | ~+0.7 to +0.8 | DFT | researchgate.netnih.gov |

| Spiro-bisnitroxide | 1st Ox. | ~+0.75 | DFT | uclouvain.be |

| Spiro-bisnitroxide | 2nd Ox. | ~+1.05 | DFT | uclouvain.be |

Note: Redox potentials can vary based on solvent, supporting electrolyte, and computational methodology. Values are indicative.

Compound Names Mentioned:

Proxyl nitroxide

TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl)

MTSL (methanethiosulfonate spin label)

Spiro-bisnitroxide

Development of Computational Models for EPR Parameter Interpretation

The accurate interpretation of Electron Paramagnetic Resonance (EPR) spectra of nitroxide radicals, including the widely studied proxyl nitroxides, is critically dependent on the development and application of sophisticated computational models. These models aim to predict and understand the key spectroscopic parameters, such as the g-tensor and hyperfine coupling (hfc) tensors, which are directly influenced by the radical's structure, dynamics, and surrounding environment acs.orgmdpi.com. The advancement in computational chemistry, particularly Density Functional Theory (DFT) and related quantum chemical methods, has been instrumental in providing a deeper microscopic understanding of these EPR observables acs.orgmdpi.comresearchgate.netnih.gov.

Theoretical Foundations and Computational Approaches

The interpretation of EPR spectra relies on understanding the spin Hamiltonian, which describes the interactions of the unpaired electron with external magnetic fields and nuclear magnetic moments acs.orgunl.edu. The primary parameters derived from EPR spectra are the g-tensor and the hyperfine coupling (hfc) tensors. The g-tensor reflects the interaction of the electron's orbital angular momentum with the magnetic field, while the hfc tensors describe the coupling between the unpaired electron and the magnetic nuclei within the molecule, most notably the nitrogen atom of the nitroxide group (aN) acs.orgunl.edu.

Computational methods are employed to predict these tensors, which can then be compared to experimental values. These predictions serve to:

Assign spectral features to specific molecular structures or conformations acs.orgresearchgate.net.

Elucidate the influence of structural modifications on EPR parameters acs.orgresearchgate.netnih.gov.

Model the effects of the local environment , such as solvent polarity and hydrogen bonding, on the spectral parameters acs.orgrsc.org.

Simulate EPR spectra for comparison with experimental data, often through fitting procedures mdpi.comresearchgate.netrsc.orgnih.gov.

Density Functional Theory (DFT) , particularly hybrid DFT methods, has emerged as a workhorse for calculating EPR parameters due to its balance of accuracy and computational cost for organic molecules acs.orgmdpi.comresearchgate.net. More advanced methods, such as coupled cluster (e.g., DLPNO-CCSD), can provide higher accuracy for hyperfine coupling tensors, especially when considering larger systems or solvent effects acs.org. However, the g-tensor, being a second-order property, is more challenging to compute accurately, although DFT has shown good performance for small to medium-sized molecules acs.org.

Beyond static calculations, molecular dynamics (MD) simulations coupled with quantum chemical calculations are increasingly used to account for the dynamic nature of nitroxide radicals researchgate.netrsc.orgnih.gov. By simulating the trajectories of the radical and its environment, EPR parameters can be averaged over different conformations, providing a more realistic representation of the observed spectra, especially in solution researchgate.netrsc.orgnih.gov. This integration of dynamics and electronic structure calculations allows for the simulation of EPR spectra that closely match experimental results, enabling a more robust interpretation of molecular motion and structural fluctuations researchgate.netmdpi.comrsc.org.

Key Computational Parameters and Their Significance

Computational models focus on predicting parameters that directly influence the EPR spectrum. For nitroxides, these include:

g-tensor: Represents the interaction of the electron with the external magnetic field. Its principal values (gxx, gyy, gzz) are sensitive to the electronic environment and molecular symmetry acs.orgunl.edu.

Hyperfine Coupling (hfc) Tensors: Describe the interaction between the unpaired electron and magnetic nuclei.

Nitrogen hfc (aN): The coupling to the 14N nucleus is a primary feature of nitroxide EPR spectra, typically appearing as a triplet. Its isotropic component (Aiso) and anisotropic components (Axx, Ayy, Azz) are highly sensitive to the electronic distribution and molecular geometry acs.orgunl.edu.

Proton hfc (aH): Couplings to hydrogen nuclei can also be significant, especially for protons close to the nitroxide group or in specific conformations. These couplings can lead to additional splittings or line broadening in the spectra acs.orgresearchgate.netnih.gov.

Rotational Correlation Time (τc): While not directly calculated by quantum chemistry in the same way as tensors, computational models, particularly MD simulations, provide the necessary dynamic information to determine effective τc values for spectral simulations unl.edumdpi.comnih.govunizar.es. These times characterize the rate of molecular tumbling and internal motions.

Research Findings and Data Interpretation

Research has demonstrated that computational methods can accurately reproduce experimental EPR parameters for various nitroxides, including proxyl derivatives. For instance, studies have shown that DFT calculations, when properly parameterized and validated, can predict the g- and A-tensors with reasonable accuracy acs.orgmdpi.comresearchgate.net. The development of methods that account for solvent effects and hydrogen bonding has further improved the agreement between calculated and experimental data, providing insights into how the local environment influences spectral features acs.orgrsc.org.

Table 1: Representative Computational EPR Parameters for Nitroxides

| Parameter | Typical Range/Value | Sensitivity to | Computational Methods | Reference |

| giso | ~2.0057 | Electronic structure, environment | DFT, Coupled Cluster | acs.orgunl.edu |

| AN, iso | 1.4–1.7 mT (14 G) | Electronic structure, N-O bond, pyramidality | DFT, CASSCF | acs.orgmdpi.comunl.edu |

| AN, zz | 3.5–4.0 mT (100 G) | N-O bond length, molecular planarity | DFT | acs.orgunl.edu |

| AN, xx = AN, yy | 0.4–0.6 mT (11–17 G) | Molecular geometry | DFT | unl.edumdpi.com |

| aH | Varies widely (0.01–0.4 mT) | Conformation, proximity to N-O | DFT, MMFF94 | acs.orgresearchgate.netnih.gov |

| τc | 0.1 ns – 20 ns (X-band) | Molecular size, viscosity, binding | MD simulations, fitting | mdpi.comnih.govunizar.es |

Note: Values are approximate and can vary significantly based on the specific nitroxide structure and experimental conditions. 1 mT = 10 G = 28.02 MHz.

Studies employing combined molecular dynamics and DFT have shown that averaging EPR parameters over MD trajectories can significantly improve spectral simulations, especially for systems exhibiting conformational flexibility researchgate.netrsc.orgnih.gov. This approach allows for the characterization of different motional regimes and the identification of specific dynamic processes affecting the EPR lineshape. For example, the development of integrated computational approaches (ICA) has enabled the interpretation of complex EPR spectra from conformationally restricted peptides labeled with nitroxides, demonstrating the power of coupling experimental data with detailed theoretical modeling nih.gov.

Furthermore, research has focused on understanding the origin of spectral heterogeneity and strain in nitroxide EPR spectra. Computational analyses, including ab initio MD simulations, have been used to dissect contributions to field-dependent broadening mechanisms, revealing that some broadening effects are intrinsic to the molecule even in the gas phase acs.org. The development of robust fitting procedures and software packages (e.g., Easyspin) has also been crucial, providing user-friendly tools for simulating and analyzing EPR spectra based on theoretical models mdpi.comresearchgate.net.

The development of these computational models is an ongoing process, driven by the need for increasingly accurate and predictive tools to interpret the rich information contained within EPR spectra of proxyl nitroxides and other spin labels, thereby advancing their application in diverse scientific fields.

Advanced Analytical Techniques for Proxyl Nitroxide Characterization in Research

Spectroscopic Characterization Beyond EPR (Focused on Research Insights)

While Electron Paramagnetic Resonance (EPR) spectroscopy is the cornerstone for detecting and characterizing nitroxide radicals due to their unpaired electron, other spectroscopic methods offer complementary information regarding their structure, interactions, and mechanisms of action.

UV-Vis and Fluorescence Spectroscopy for Mechanistic Probes

Ultraviolet-Visible (UV-Vis) absorption spectroscopy and fluorescence spectroscopy are valuable tools for investigating the mechanistic roles of proxyl nitroxides, particularly in contexts involving radical scavenging or molecular interactions. These techniques can monitor changes in the electronic environment of the nitroxide or its adducts.

Profluorescent nitroxides, such as proxyl fluorescamine, are designed such that the nitroxide moiety quenches the fluorescence of an attached fluorophore. Upon encountering free radicals (R•), the nitroxide reacts to form a stable, fluorescent diamagnetic alkoxyamine. This reaction mechanism allows for the sensitive detection and quantification of radicals by monitoring the increase in fluorescence intensity osti.govresearchgate.net. Studies have utilized High-Performance Liquid Chromatography (HPLC) coupled with fluorescence detection to quantify these profluorescent products, achieving detection limits in the nanomolar range researchgate.netlbl.gov.

Furthermore, fluorescence spectroscopy has been employed to study the interactions between nitroxides, including proxyl derivatives, and other molecules, such as fluoroquinolone antibiotics. These studies have revealed that nitroxides can quench the fluorescence of these antibiotics through dynamic, collisional mechanisms. The bimolecular quenching rate constants determined in such experiments provide insights into the diffusion-limited nature of these interactions and the influence of molecular structure and solvent polarity mdpi.comnih.gov. UV-Vis spectroscopy can also monitor spectral changes associated with redox reactions or environmental interactions of nitroxides, providing quantitative data on reaction kinetics and product formation sci-hub.seresearchgate.net.

Infrared Spectroscopy for Structural Insights

Infrared (IR) spectroscopy is instrumental in providing detailed structural information about organic molecules by identifying characteristic vibrational modes of functional groups. For proxyl nitroxides and their derivatives, IR spectroscopy can confirm the presence of specific chemical bonds and structural motifs, aiding in the characterization of synthesized compounds and their reaction products acs.orgbiorxiv.orgmsu.edu.

The amide I and amide II bands, arising from C=O stretching and N-H bending vibrations, are particularly sensitive to the secondary structure and hydrogen bonding patterns within molecules. While these are primary indicators for proteins, IR spectroscopy can also be used to identify functional groups within proxyl nitroxide conjugates or modified structures. For instance, Fourier-transform infrared (FTIR) spectra have been used to characterize polymers functionalized with nitroxide radicals, confirming the presence of both the polymer backbone and the nitroxide moiety acs.org. The absence of paramagnetic broadening in Nuclear Magnetic Resonance (NMR) spectra, contrasted with the expected signals in IR, can also indirectly support the presence of the nitroxide functionality qut.edu.aumdpi.com.

Electrochemical Analysis of Redox Properties

The redox activity of proxyl nitroxides, primarily involving the reversible one-electron interconversion between the nitroxide radical (N-O•) and the oxoammonium cation (N=O), is a key aspect of their chemical behavior. Electrochemical techniques are essential for quantifying these redox potentials and understanding the reversibility of these processes.

Cyclic Voltammetry and Chronoamperometry Studies

Cyclic voltammetry (CV) is extensively used to investigate the electrochemical oxidation and reduction of nitroxides. Proxyl nitroxides typically exhibit a reversible or quasi-reversible redox couple associated with the nitroxide/oxoammonium cation transition bg.ac.rsresearchgate.netunipd.itrsc.org. The oxidation potentials for nitroxides to their oxoammonium cations generally fall within the range of 0.56 V to 1.0 V versus the Normal Hydrogen Electrode (NHE) or Saturated Calomel Electrode (SCE), depending on the specific structure and the electrolyte bg.ac.rsresearchgate.netunipd.it. For example, 3-carboxy-proxyl (3-CP) shows a standard potential (E) of 0.56 V vs. SCE at pH 6 unipd.itrsc.org, while other proxyl derivatives have shown half-wave potentials (E) around 0.70 V vs. NHE bg.ac.rs. The reduction of nitroxides to hydroxylamines often displays less reversibility compared to their oxidation researchgate.net.

Chronoamperometry, which measures current as a function of time at a constant applied potential, complements CV by providing kinetic information. It is employed to assess the electrochemical stability of compounds and to determine reaction kinetics, particularly in studies of electron transfer processes or the behavior of modified electrode surfaces mdpi.comscispace.comnih.govdcu.ie. For instance, chronoamperometry can monitor the rate of redox reactions involving nitroxides or their adducts.

pH-Dependent Redox Behavior Investigations

The redox properties of proxyl nitroxides can be significantly influenced by the pH of the surrounding medium, as protonation or deprotonation events are often coupled with electron transfer. Studies employing cyclic voltammetry across a range of pH values, often visualized through Pourbaix diagrams, reveal how these potentials shift qst.go.jpresearchgate.netnih.gov.

Generally, the reduction potentials of nitroxides tend to shift to more negative values as pH increases, while oxidation potentials may remain relatively insensitive to pH changes qst.go.jp. This pH dependence is attributed to the involvement of protons in the redox reactions, such as the formation of hydroxylamine (B1172632) or oxoammonium hydroxide (B78521) adducts qst.go.jpresearchgate.net. For instance, the pKa for the formation of an oxoammonium hydroxide adduct in TEMPO (a related six-membered ring nitroxide) is reported to be around 7.1 researchgate.net. While some studies suggest that certain proxyl nitroxides show minimal pH dependence within a specific range (e.g., pH 6-9) for their redox potentials unipd.itrsc.org, others indicate a general trend of pH influencing their electrochemical behavior, with five-membered ring nitroxides like proxyls often exhibiting different sensitivities compared to their six-membered ring counterparts qst.go.jp.

Chromatographic Methods for Purification and Purity Assessment in Research Contexts

Chromatographic techniques are indispensable for the isolation, purification, and purity assessment of proxyl nitroxides, ensuring the quality of samples used in research.

High-Performance Liquid Chromatography (HPLC) is widely used for both preparative purification and analytical purity checks. Reversed-phase HPLC, often employing C18 columns with gradients of acetonitrile (B52724) and aqueous buffers (e.g., phosphate (B84403) buffer or ammonium (B1175870) acetate), is effective for separating proxyl nitroxides and their derivatives researchgate.netlbl.govmdpi.comuliege.bersc.org. Detection is typically achieved using UV-Vis absorbance at wavelengths around 220 nm or 260 nm, or by fluorescence detection, especially for profluorescent probes researchgate.netlbl.govuliege.be. HPLC can readily distinguish between nitroxide radicals and their reduced hydroxylamine forms researchgate.net.

Gas Chromatography-Mass Spectrometry (GC-MS) is another valuable technique, particularly for the identification of volatile spin-trapped radicals. In research involving the detection of transient radicals, proxyl nitroxides are used to trap these species, forming stable nitroxide adducts. GC-MS can then be employed to identify these adducts, sometimes requiring derivatization to enhance volatility researchgate.nettandfonline.com.

Flash chromatography, using silica (B1680970) gel and solvent gradients (e.g., ethyl acetate-methanol), is a common method for purifying synthesized proxyl nitroxide derivatives and conjugates nih.gov. Purity is often confirmed by analytical HPLC, mass spectrometry (e.g., HRMS, LC-MS), and sometimes NMR (though paramagnetic broadening can complicate NMR interpretation) qut.edu.aumdpi.com.

Future Directions and Emerging Research Avenues for Proxyl Nitroxides

Development of Next-Generation Proxyl-Based Spin Labels and Probes

The development of novel proxyl-based spin labels and probes is a vibrant area of research aimed at overcoming the limitations of traditional labels and expanding the scope of Site-Directed Spin Labeling (SDSL) combined with Electron Paramagnetic Resonance (EPR) spectroscopy. rsc.orgnih.gov SDSL-EPR is a powerful method for obtaining structural and dynamic information at the residue level for biomolecules like proteins and nucleic acids. rsc.orgnih.govnih.gov

A key focus is the creation of spin labels with new magnetic properties to provide different spectral shapes and resolve ambiguities in data interpretation. rsc.org An example is the development of a maleimide-functionalized β-phosphorylated proxyl, referred to as "PP". rsc.org The proximity of a phosphorus atom to the nitroxide's N-O bond introduces a strong magnetic coupling between the electron spin and the 31P nuclear spin, resulting in a well-resolved six-line spectrum, which is a doublet of triplets. rsc.org This offers a distinct spectral signature compared to conventional labels.

Another avenue is the design of labels that can be attached to sites other than cysteine residues, which is crucial when cysteines are vital for a protein's structure or function. nih.gov This has led to the development of proxyl-like nitroxides that can be conjugated to non-canonical amino acids (ncaa) incorporated into proteins. nih.govrsc.org For instance, specific nitroxide labels have been designed to react with ncaas like p-azidophenylalanine (pAzPhe), expanding the toolkit for EPR-based structural studies. nih.govrsc.org

Furthermore, research is directed at creating highly stable spin labels that are more resistant to reduction within the cellular environment. urfu.ru Replacing the methyl groups near the nitroxyl fragment with bulkier alkyl groups has been shown to dramatically increase the radical's resistance to reduction by biological components, opening new possibilities for in-cell EPR studies and for tracking biochemical processes in living tissues. urfu.ru

Table 1: Examples of Next-Generation Proxyl-Based Spin Labels This table is interactive. Click on the headers to sort.

| Spin Label Name | Functional Group | Target Residue/Moiety | Key Feature | Reference |

|---|---|---|---|---|

| Phosphorylated Proxyl (PP) | Maleimide (B117702) | Cysteine | 31P coupling creates a unique 6-line EPR spectrum | rsc.org |

| 14N-HO-5223 | Hydroxylamine (B1172632) | p-azidophenylalanine (ncaa) | Specific for non-canonical amino acids | nih.gov |

| Proxyl-trisNTA | Tris-nitrilotriacetic acid (NTA) | Polyhistidine tags | Binds to His-tags for protein purification and analysis | nih.gov |

| 3-(2-Iodoacetamido)-PROXYL | Iodoacetamide (B48618) | Cysteine, Histidine | Versatile spin probe for studying radical dynamics | scbt.com |

Expanding Catalytic Applications in Sustainable Chemistry

Nitroxides, including proxyl derivatives, are gaining prominence as catalysts in sustainable or "green" chemistry, offering an environmentally friendly alternative to traditional heavy metal catalysts. mdpi.com They are particularly effective in mediating selective oxidation reactions, a fundamental process in organic synthesis. nih.govnih.gov

A primary application is in the aerobic oxidation of alcohols to aldehydes, ketones, and carboxylic acids. nih.govnih.gov In these reactions, the active oxidant is not the nitroxide radical itself but its one-electron oxidized form, the oxoammonium cation. nih.govnih.gov The nitroxide/oxoammonium pair functions as an efficient redox couple that can support catalytic cycles. nih.gov The process is often performed in conjunction with a co-catalyst, such as copper complexes, to facilitate the regeneration of the active oxoammonium species using molecular oxygen as the ultimate oxidant. mdpi.com This approach is highly attractive for industrial applications due to its efficiency and the use of air as a benign oxidizing agent. mdpi.com

The versatility of nitroxyl radicals allows for their application in various catalytic systems. Research is ongoing to develop novel catalyst systems with high activity, selectivity, and operational stability. nih.gov For example, Cu(II)/diimine/TEMPO systems have shown high catalytic activity for oxidizing alcohols in aqueous alkaline solutions, highlighting the potential for conducting these reactions under greener conditions. mdpi.com The development of proxyl-based catalysts immobilized on solid supports is another promising direction, which can simplify catalyst recovery and reuse, further enhancing the sustainability of the process.

Advances in Mechanistic Understanding and Quantitative Analysis

A deeper mechanistic understanding of proxyl nitroxide reactivity is crucial for optimizing their existing applications and discovering new ones. Significant research has focused on elucidating the kinetics and mechanisms of their reactions, particularly with biologically relevant radicals like peroxyl radicals (ROO•). acs.orgnih.govresearchgate.net Pulse radiolysis studies have demonstrated that nitroxides primarily act as reducing agents for alkyl peroxyl radicals, forming the corresponding oxoammonium cations. acs.orgresearchgate.net The rate constants for these reactions are influenced by the nitroxide's oxidation potential and the nature of the peroxyl radical. nih.govresearchgate.net

Table 2: Reaction Rate Constants of Nitroxides with Peroxyl Radicals This table is interactive. Click on the headers to sort.

| Nitroxide | Peroxyl Radical | Rate Constant (k) in M-1s-1 | Key Finding | Reference |

|---|---|---|---|---|

| TPO (piperidine nitroxide) | t-BuOO• | 2.8 x 107 | TPO is a highly efficient scavenger of peroxyl radicals. | nih.govresearchgate.net |

| TPO (piperidine nitroxide) | CH3OO• | ~ 1.0 x 108 | Rate constants correlate with the oxidation potential of the peroxyl radical. | nih.govresearchgate.net |

| 3-Carbamoyl-proxyl (3-CP) | t-BuOO• | 8.1 x 105 | Proxyl derivatives are also effective, though rates can differ from piperidine nitroxides. | nih.govresearchgate.net |

This antioxidant activity is often catalytic. acs.org The nitroxide is regenerated via a two-step process where the oxoammonium ion is reduced by a hydride donor (like NADPH in biological systems) to a hydroxylamine, which is then re-oxidized by another peroxyl radical back to the nitroxide. acs.org Understanding this cycle is key to explaining the cytoprotective and anti-ferroptotic properties of nitroxides. acs.org

Quantitative analysis has also advanced significantly. In nitroxide-enhanced MRI, for example, simple exponential models for signal decay are being replaced by more sophisticated two-compartment tracer kinetic models. nih.gov These models incorporate factors like intracellular nitroxide reduction, allowing for a more accurate quantification of parameters like the reduction rate constant (Kred), which serves as a metric for oxidative stress. nih.gov

Integration with Novel Spectroscopic and Imaging Modalities

Proxyl nitroxides are being integrated with a range of advanced spectroscopic and imaging techniques, moving beyond conventional EPR. nih.gov A prominent example is their use as metal-free macromolecular contrast agents (mCAs) for Magnetic Resonance Imaging (MRI). nih.govacs.org While small-molecule nitroxides suffer from low relaxivities and poor in vivo stability, incorporating them into macromolecular structures, such as polymers, significantly enhances their performance. nih.govacs.org

For instance, a water-soluble, biodegradable mCA was prepared by conjugating proxyl onto a polymer backbone, forming stable nano-sized aggregates. nih.gov This macromolecular structure achieved a longitudinal relaxivity (r1) of 0.93 mM-1s-1, the highest reported for nitroxide-based mCAs at the time, and extended the in vivo blood retention time to approximately 8 hours. nih.gov Such agents enable enhanced tumor imaging via passive accumulation (the enhanced permeation and retention effect) and can be detected using standard clinical T1-weighted imaging sequences. nih.govmit.edu

In the realm of EPR, pulsed techniques like Double Electron-Electron Resonance (DEER) are used with pairs of proxyl labels to measure distances between them in the range of 1.5-8 nm. nih.gov This provides crucial information about the structure and conformational changes of proteins and other biomolecules. rsc.orgnih.gov Furthermore, the development of rapid-scan EPR is improving signal-to-noise ratios, permitting the study of nitroxide-labeled molecules in vivo and monitoring dynamic processes despite the rapid biological reduction of the nitroxide. nih.gov

Design of Targeted Proxyl Nitroxide Systems for Specific Chemical Environments

A major thrust in current research is the design of proxyl nitroxide probes that can be targeted to specific subcellular compartments or chemical environments. This allows for the study of localized phenomena, such as oxidative stress in mitochondria or the dynamics of cell membranes. mdpi.comnih.gov

Targeting is achieved by chemically modifying the proxyl nitroxide with functional groups that direct it to the desired location. A well-known example is Mito-carboxy-Proxyl (Mito-CP), which is designed to accumulate in mitochondria. mdpi.comnih.gov By delivering the antioxidant capability of the nitroxide directly to this primary site of reactive oxygen species generation, Mito-CP has been shown to inhibit oxidative stress and apoptosis in endothelial cells. mdpi.comnih.gov

Similarly, spin-labeled molecules that mimic natural components of cell membranes, such as fatty acids and cholestane, have been synthesized. nih.gov These probes insert into lipid bilayers, allowing researchers to use EPR to study membrane fluidity, structure, and interactions. nih.govnih.gov The design philosophy is often to create "minimum steric perturbation" labels that report on their environment without significantly disrupting the native structure. nih.gov The ongoing development of such targeted systems will continue to provide invaluable tools for cell biology and biophysics, enabling the investigation of molecular processes with high spatial resolution.

Q & A

Q. How is proxyl nitroxide synthesized and characterized for use as a spin label in structural biology?

Q. How does proxyl nitroxide’s dual mechanism (ROS modulation and mitochondrial disruption) selectively target cancer cells?

In Burkitt’s lymphoma (Daudi) cells, mitochondrially targeted carboxy proxyl nitroxide (Mito-CP):

- Disrupts Δψm (mitochondrial membrane potential) , causing ATP depletion (e.g., ATP levels drop by 60% in 6 hours under hypoxia) .

- Suppresses ROS-dependent survival pathways (e.g., Akt inhibition and AMPK-HIF-1α activation), inducing apoptosis via BAX/BCL-2 imbalance .

- Selectivity : Normal PBMCs show <20% cytotoxicity under the same conditions, attributed to differential mitochondrial bioenergetics .

Key Experimental Design Considerations :

- Compare hypoxia vs. normoxia to mimic tumor microenvironments.

- Use ROS scavengers (e.g., NAC) as controls to isolate Mito-CP’s ROS-independent effects .

Q. What challenges arise when interpreting paramagnetic relaxation enhancement (PRE) data in denatured proteins labeled with proxyl nitroxide?

- Dynamic Averaging : Denatured states exhibit transient structures, complicating distance measurements (e.g., r⁻⁶ weighted averages may mask localized clusters) .

- Artifact Mitigation :

-

Reduce non-specific labeling by controlling reaction stoichiometry and pH .

-

Validate PRE effects via reduction experiments (e.g., ascorbate treatment to eliminate paramagnetism) .

Contradiction Alert :

While PRE data suggest non-random coil structures in denatured staphylococcal nuclease, computational models assuming random coils may overlook transient interactions. Cross-validate with hydrogen-deuterium exchange or molecular dynamics .

Q. How can proxyl nitroxide be applied in polymer chemistry to synthesize block copolymers?

Proxyl nitroxide acts as a radical trap in coupling reactions:

- Mechanism : Terminate "living" polymer chains (e.g., from ATRP) via radical-radical coupling, forming alkoxyamine bonds .

- Optimization :

- Use stoichiometric nitroxide-to-initiator ratios to prevent premature termination.

- Monitor reaction kinetics via SEC or MALDI-TOF to achieve narrow dispersity (Đ < 1.2) .

Methodological Recommendations

- For Structural Studies : Combine EPR with DEER spectroscopy to measure interspin distances in dual-labeled systems (e.g., Proxyl/TOAC peptides) .

- For Cell-Based Assays : Pair Mito-CP with Δψm-sensitive dyes (e.g., JC-1) to correlate mitochondrial dysfunction with cytotoxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.